6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine
Overview
Description
The compound 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. This particular derivative is characterized by the presence of an ethyl group at the sixth position and a 4-nitrophenyl group at the fifth position of the pyrimidine ring, along with two amine groups at the second and fourth positions. The structure of this compound suggests potential biological activity, which could be explored for anti-tumor and anti-malarial applications as indicated by the synthesis of similar compounds .
Synthesis Analysis
The synthesis of 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine and its analogs has been described as a rapid process that yields the compounds
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodologies : An expeditious synthesis method for 6-alkyl substituted-5-(4′-amino-phenyl)-pyrimidine-2,4-diamines, including variants like 6-ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine, was described by Holsworth et al. (2003). This method is significant for producing analogs that possess anti-tumor and anti-malarial activities (Holsworth et al., 2003).
Chemical Reactivity Studies : Investigations into the chemical reactivity of positions in Biginelli type compounds, including derivatives of 6-ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine, were conducted by Namazi et al. (2001). These studies contribute to understanding the synthesis and potential applications of these compounds in various fields (Namazi et al., 2001).
Biological Activities
Antiviral Activities : Hocková et al. (2003) explored derivatives of 2,4-diamino-6-hydroxypyrimidines, structurally related to 6-ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine, for antiviral activity. Some derivatives showed marked inhibition of retrovirus replication, indicating potential applications in antiviral therapies (Hocková et al., 2003).
Antitumor Agents : Temple et al. (1992) discussed the antitumor activity in mice for compounds related to 6-ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine. These findings provide insights into the potential use of such compounds in cancer treatment (Temple et al., 1992).
Optoelectronic Applications
- Nonlinear Optical Properties : Hussain et al. (2020) conducted a study on the nonlinear optical (NLO) properties of thiopyrimidine derivatives, relevant to the structure of 6-ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine. This research indicates the potential use of such compounds in optoelectronic and high-tech applications (Hussain et al., 2020).
properties
IUPAC Name |
6-ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-2-9-10(11(13)16-12(14)15-9)7-3-5-8(6-4-7)17(18)19/h3-6H,2H2,1H3,(H4,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABNISKVRMEKMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10321293 | |
Record name | 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine | |
CAS RN |
71552-34-6 | |
Record name | NSC372954 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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